molecular formula C7H10O4 B14391264 3,5-Dihydroxyhepta-2,4-dienoic acid CAS No. 89808-54-8

3,5-Dihydroxyhepta-2,4-dienoic acid

Cat. No.: B14391264
CAS No.: 89808-54-8
M. Wt: 158.15 g/mol
InChI Key: LTUKOOPKYUCPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxyhepta-2,4-dienoic acid is an organic compound characterized by the presence of two hydroxyl groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxyhepta-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling

Industrial Production Methods

Industrial production methods for this compound typically involve the use of commercially available dienedioic acid and its derivatives. The Heck-decarboxylate coupling procedure is favored due to its broad substrate scope, good functional group tolerance, and the ability to introduce various functional groups .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxyhepta-2,4-dienoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups to carbonyl groups.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl groups back to hydroxyl groups.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as halogenated compounds depending on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dihydroxyhepta-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dihydroxyhepta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For example, it can undergo keto-enol tautomerization, which is catalyzed by enzymes such as hydrolases. The compound’s hydroxyl groups and conjugated diene system play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dihydroxyhepta-2,4-dienoic acid is unique due to the specific positioning of its hydroxyl groups and the conjugated diene system, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

89808-54-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

3,5-dihydroxyhepta-2,4-dienoic acid

InChI

InChI=1S/C7H10O4/c1-2-5(8)3-6(9)4-7(10)11/h3-4,8-9H,2H2,1H3,(H,10,11)

InChI Key

LTUKOOPKYUCPIT-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=CC(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.